Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride
Overview
Description
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO4S. It is used in various scientific research and pharmaceutical testing .
Molecular Structure Analysis
The molecule contains a total of 35 bonds, including 18 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aliphatic ester . It also contains 1 primary amine .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride is 307.79 g/mol. The molecule contains a total of 35 atoms, including 17 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom .Scientific Research Applications
Synthesis Applications
- Enantiomerically Pure Acids from Ethyl Lactate : Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride plays a role in synthesizing enantiomerically pure acids. A study demonstrated that methanesulfonates of optically pure ethyl (S)-lactate can be substituted to yield ethyl 2-(acetylsulfanyl)propanoate without racemisation when using pig liver esterase. This process is significant in producing optically pure building blocks like (R)- or (S)-2-sulfanylpropanoic acid (‘thiolactic acid’) (Hof & Kellogg, 1995).
Polymorphism in Pharmaceuticals
- Characterization of Polymorphic Forms : Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, a related compound, was studied for its polymorphic forms using spectroscopic and diffractometric techniques. This research is crucial for understanding the physical and analytical characterization of investigational pharmaceutical compounds (Vogt et al., 2013).
Enzyme Systems and Inhibitors
- Inhibitors in Methane Biosynthesis : Research on 2-(methylthio)ethanesulfonate analogues, related to the ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride structure, indicates their role as substrates and inhibitors in the methyl-coenzyme M reductase enzyme system. This enzyme system is found in Methanobacterium thermoautotrophicum, and the analogues like bromoethanesulfonate and chloroethanesulfonate showed potent inhibition effects, which is significant in understanding methane biosynthesis (Gunsalus et al., 1978).
Hydrolysis and Chemical Reactions
- Selective Hydrolysis of Methanesulfonate Esters : A study on the hydrolysis of various methanesulfonate esters, including 4-{2-[(methylsulfonyl)oxy]ethyl}phenyl methanesulfonate, revealed insights into the selective removal of these compounds under different pH conditions. This research is essential for understanding the chemical behavior of methanesulfonate esters in different environmental conditions (Chan et al., 2008).
Bioconversion and Metabolism
- Biocatalysis in Drug Metabolism : The compound LY451395, a biaryl-bis-sulfonamide, which has structural similarities, was metabolized using Actinoplanes missouriensis to produce mammalian metabolites. This study demonstrates the application of microbial-based biocatalysis in drug metabolism research, which is relevant for understanding the metabolic pathways of similar compounds (Zmijewski et al., 2006).
properties
IUPAC Name |
ethyl 2-amino-2-(4-methylsulfonylphenyl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S.ClH/c1-4-17-11(14)12(2,13)9-5-7-10(8-6-9)18(3,15)16;/h5-8H,4,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNAMILOUSKVPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=C(C=C1)S(=O)(=O)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride | |
CAS RN |
1803592-52-0 | |
Record name | ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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